molecular formula C18H12ClN3 B3035150 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 303149-96-4

2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B3035150
CAS No.: 303149-96-4
M. Wt: 305.8 g/mol
InChI Key: ARVUYNYLFVWSFD-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-Chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative featuring a carbonitrile group at position 3, a phenyl substituent at position 4, and a (4-chlorophenyl)methylideneamino group at position 2. The E-configuration of the imine bond is critical for its structural rigidity and electronic properties.

The presence of the electron-withdrawing 4-chlorophenyl group and the carbonitrile moiety likely enhances the compound's stability and influences its intermolecular interactions, such as hydrogen bonding or π-stacking, which are pivotal in crystallization and biological activity .

Properties

IUPAC Name

2-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)11-21-18-16(10-20)17(12-22-18)14-4-2-1-3-5-14/h1-9,11-12,22H/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVUYNYLFVWSFD-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)N=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CNC(=C2C#N)/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-phenyl-1H-pyrrole-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives with potential biological activities.

Scientific Research Applications

2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: Compounds with electron-withdrawing groups (e.g., 4-ClC₆H₄ in ) exhibit higher yields (95%) compared to those with electron-donating groups (e.g., 4-dimethylaminophenyl, 66% yield), suggesting substituent-dependent reactivity .
  • Melting Points: The sulfonamide derivative (226–227°C) has a higher melting point than the dimethylamino analogue (179–180.5°C), indicating stronger intermolecular forces due to polar sulfonamide and chloro groups .
  • Spectral Trends : The carbonitrile group consistently shows a strong IR absorption near 2,200 cm⁻¹ across multiple compounds, confirming its presence .

Functional Group Impact on Properties

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky substituents (e.g., 4-phenyl in the target) may reduce crystallinity compared to smaller groups (e.g., methyl in ), as seen in disordered crystal structures .

Crystallographic and Computational Insights

  • Crystal structures of related compounds (e.g., ) often exhibit π-stacking and hydrogen-bonding networks, which the target compound may replicate due to its planar pyrrole core and polar substituents .
  • Software like SHELXL () and ORTEP-3 () are critical for refining such structures, though the target compound’s crystallographic data remains unreported .

Biological Activity

The compound 2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile (CAS No. 303149-96-4) is a member of the pyrrole family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article synthesizes current research findings on the biological activity of this compound, including case studies, experimental data, and structural insights.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a pyrrole ring with various substituents that influence its biological activity. The E configuration indicates the orientation of the substituents around the double bond, which plays a crucial role in its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that derivatives of pyrrole can act as effective inhibitors of tyrosine kinases, which are critical in cancer cell proliferation and survival. Specifically, certain derivatives demonstrated the ability to inhibit various cancer cell lines and reduce tumor growth in vivo .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
2aHCT-1161.0Inhibition of EGFR
2bSW-6201.6Inhibition of VEGFR2
2cColo-2051.5Induction of apoptosis

Antibacterial and Antifungal Activity

The compound also shows promise as an antibacterial agent. Research indicates that similar pyrrole derivatives exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine enhances their antibacterial potency .

Table 2: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)
2dStaphylococcus aureus15
2eEscherichia coli12

The biological activity of This compound is attributed to its ability to interact with specific molecular targets:

  • Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in tumor growth and angiogenesis .
  • Membrane Interaction : Studies using molecular dynamics simulations suggest that pyrrole derivatives can intercalate into lipid bilayers, disrupting membrane integrity and leading to cell death .

Case Studies

A notable case study involved testing the compound's efficacy against human cancer cell lines. The results demonstrated that at low concentrations, the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Q. How can solvent-free synthesis be optimized for scalability without compromising yield?

  • Methodological Answer : Employ mechanochemical grinding (ball milling) to enhance reaction kinetics. Monitor reaction progress via in situ Raman spectroscopy. Optimize parameters: milling time (30–60 min), frequency (20–30 Hz), and stoichiometric ratios (1:1.2 for aldehyde:amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
2-[(E)-[(4-chlorophenyl)methylidene]amino]-4-phenyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.